N-Isopropyl Substitution Increases LogP by +1.12 Units and Eliminates the H-Bond Donor Versus the N-Unsubstituted Analog
The target compound (N-isopropyl substituted) exhibits a computed LogP of 2.2009, which is 1.12 units higher than the N-unsubstituted analog isopropyl piperidine-2-carboxylate (CAS 17970-78-4, LogP 1.0801), measured on the same computational platform . Concomitantly, the N-isopropyl group eliminates the secondary amine hydrogen bond donor present in the unsubstituted analog (H_Donors: target 0 vs. comparator 1), while TPSA decreases from 38.33 to 29.54 Ų . The number of rotatable bonds increases from 2 to 3 .
| Evidence Dimension | Computed LogP (lipophilicity) and H-bond donor count |
|---|---|
| Target Compound Data | LogP 2.2009; H_Donors 0; TPSA 29.54; Rotatable_Bonds 3 |
| Comparator Or Baseline | Isopropyl piperidine-2-carboxylate (CAS 17970-78-4): LogP 1.0801; H_Donors 1; TPSA 38.33; Rotatable_Bonds 2 |
| Quantified Difference | ΔLogP = +1.12 (target more lipophilic); ΔH_Donors = −1 (removal of NH); ΔTPSA = −8.79 Ų; ΔRotatable_Bonds = +1 |
| Conditions | Computed physicochemical properties from a single vendor platform (Leyan), ensuring methodological consistency. |
Why This Matters
A >1 log unit increase in lipophilicity combined with removal of a hydrogen bond donor profoundly affects membrane permeability, CYP450 susceptibility, and protein-binding promiscuity; researchers designing SAR studies must account for these differences as they cannot be replicated by N-unsubstituted pipecolate esters.
